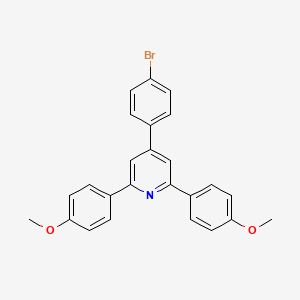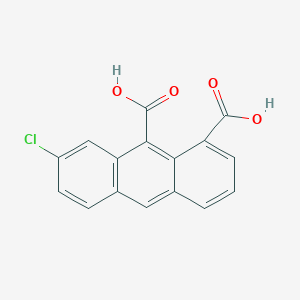
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is a compound that features both an imidazole ring and a prop-2-en-1-yl group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable acetophenone derivative in the presence of a base such as sodium hydroxide in methanol . The reaction is carried out at room temperature and yields the desired product after recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, phase-transfer catalysis and solvent-free conditions can be employed to reduce environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Imidazol-1-yl)-3-(4-substituted phenyl)prop-2-en-1-one
- 1-(1H-Imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both an imidazole ring and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 204783-09-5 | |
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
prop-2-enyl 3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-13-9(12)4-3-8-6-10-7-11-8/h2-4,6-7H,1,5H2,(H,10,11) |
Clé InChI |
VAMVZIQVCJRUTG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C=CC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

